(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol
CAS No.: 135859-37-9
Cat. No.: VC21187733
Molecular Formula: C11H13F3O4S
Molecular Weight: 298.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135859-37-9 |
|---|---|
| Molecular Formula | C11H13F3O4S |
| Molecular Weight | 298.28 g/mol |
| IUPAC Name | [(3R)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |
| Standard InChI Key | OJNYFPDUUFJQBL-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](C(F)(F)F)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O |
Introduction
Chemical Identity and Basic Properties
(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is a fluorinated organic compound with significant applications in synthetic chemistry. It is characterized by several identifiers that aid in its classification and recognition within chemical databases and literature.
Identification Parameters
The compound possesses several standardized identifiers as outlined in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 135859-37-9 |
| IUPAC Name | [(3R)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate |
| Molecular Formula | C₁₁H₁₃F₃O₄S |
| Molecular Weight | 298.28 g/mol |
| MDL Number | MFCD11519089 |
| Standard InChI | InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |
| Standard InChIKey | OJNYFPDUUFJQBL-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC@HO |
These identification parameters provide essential information for researchers and chemists working with this compound, ensuring accurate identification and characterization in various experimental contexts.
Structural Features and Chemical Properties
Structural Characteristics
The structure of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol contains several key functional groups that define its chemical behavior and applications:
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A trifluoromethyl group (CF₃) at the 4-position, which contributes to its lipophilicity and influences its biological activity
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A hydroxyl group (OH) at the 3-position with R stereochemistry
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A 4-methylbenzenesulfonate (tosylate) group at the 1-position, derived from 4-methylbenzenesulfonic acid (tosic acid)
The stereochemistry at the 3-position, indicated by the (3R) configuration, is particularly important as it determines the compound's spatial arrangement and potentially its interaction with biological targets such as enzymes or receptors .
Physical and Chemical Properties
The physical and chemical properties of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol are influenced by its functional groups and structure:
| Property | Description |
|---|---|
| Appearance | Not explicitly described in available literature |
| Solubility | Moderate solubility in organic solvents due to the presence of both polar (hydroxyl, sulfonate) and non-polar (trifluoromethyl, aromatic) groups |
| Stability | Requires standard precautions for storage due to potential moisture sensitivity |
| Reactivity | Contains reactive sulfonate leaving group suitable for nucleophilic substitution reactions |
| Purity (Commercial) | Available at ≥97% purity (HPLC) with ≤0.5% moisture content |
The compound's reactivity is primarily determined by the tosylate group, which serves as an excellent leaving group in nucleophilic substitution reactions, and the hydroxyl group, which can participate in various transformations including oxidation, esterification, and etherification .
Applications and Uses
Pharmaceutical Applications
The primary documented application of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is in the synthesis of Befloxatone, a selective and reversible monoamine oxidase A (MAO-A) inhibitor that has been investigated for the treatment of depression . The compound serves as a key intermediate in the synthetic pathway, contributing to the construction of Befloxatone's molecular structure.
Value in Organic Synthesis
The compound's utility in organic synthesis stems from several structural features:
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The tosylate group functions as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities
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The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are valued in medicinal chemistry for improving drug bioavailability and resistance to enzymatic degradation
-
The hydroxyl group provides a handle for further functionalization, allowing for diverse transformations including oxidation, protection, or conversion to other functional groups
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The defined stereochemistry at the 3-position can be leveraged to control stereoselectivity in subsequent reactions
These properties make (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol a valuable building block in the synthesis of more complex molecules with specific three-dimensional arrangements required for biological activity .
| Specification | Value |
|---|---|
| Minimum Purity | 97% (HPLC) |
| Maximum Moisture Content | 0.5% |
| Form | Not explicitly described in available literature |
| Recommended Storage | Cool, dry conditions in tightly closed containers |
| Commercial Use | Research use only; not for human or veterinary use |
These specifications ensure the compound's suitability for research applications, particularly in the context of organic synthesis and pharmaceutical research .
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